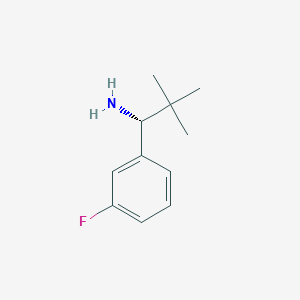
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dichlorocyclopropyl group attached to the fourth carbon of the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step yields N-t-BOC-L-Proline.
Introduction of the 2,2-Dichlorocyclopropyl Group: The protected proline is then subjected to a cyclopropanation reaction using a suitable reagent such as dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. This step introduces the 2,2-dichlorocyclopropyl group at the fourth carbon of the proline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-BOC-L-Proline: Lacks the 2,2-dichlorocyclopropyl group, making it less structurally complex.
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Contains a difluorocyclopropyl group instead of a dichlorocyclopropyl group, which may result in different chemical and biological properties.
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: Contains a dibromocyclopropyl group, which can also lead to different reactivity and applications.
Uniqueness
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H17Cl2NO4 |
|---|---|
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
2,2-dichloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
CGDUVACRUCVRSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)






